Allyl mercaptan

Description

Properties

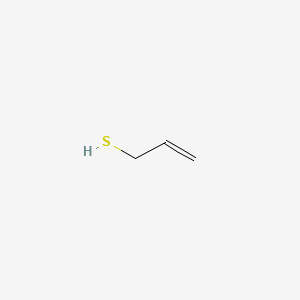

IUPAC Name |

prop-2-ene-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6S/c1-2-3-4/h2,4H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIKDJVNUXNQHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061226 | |

| Record name | 2-Propene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light brown liquid with a stench; [Sigma-Aldrich MSDS], colourless to pale yellow mobile liquid with onion-like, sweet, not pungent odour | |

| Record name | Allyl mercaptan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20165 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Allyl mercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/131/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

65.00 to 67.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Propene-1-thiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water; miscible in alcohol, oil, and ethyl ether, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | Allyl mercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/131/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.888-0.930 | |

| Record name | Allyl mercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/131/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

524.0 [mmHg] | |

| Record name | Allyl mercaptan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20165 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

870-23-5 | |

| Record name | Allyl mercaptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYL MERCAPTAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propene-1-thiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prop-2-ene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL MERCAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X587IBY09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Propene-1-thiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Allyl mercaptan chemical and physical properties

An In-depth Technical Guide to Allyl Mercaptan: Chemical and Physical Properties

Introduction

This compound (IUPAC name: prop-2-ene-1-thiol) is an organosulfur compound with the chemical formula C₃H₆S.[1][2] It is a small molecule allyl derivative naturally found in garlic and other plants of the Allium genus.[1] This compound is notable for its strong, pungent odor, often described as similar to garlic or rotten cabbage.[2][3] this compound has garnered significant interest in the scientific community, particularly for its biological activities. It has been identified as a potent inhibitor of histone deacetylases (HDACs), making it one of the most effective known garlic-derived organosulfur compounds in this regard.[1][2] Its potential applications span various fields, including the food industry as a flavoring agent and in pharmaceuticals as a potential therapeutic agent.[2]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | References |

| IUPAC Name | prop-2-ene-1-thiol | [2] |

| Synonyms | 2-Propene-1-thiol, Allylthiol, Allyl sulfhydrate | [4] |

| CAS Number | 870-23-5 | [2][5] |

| Molecular Formula | C₃H₆S | [1][2] |

| Molecular Weight | 74.14 g/mol | [1][6] |

| EINECS Number | 212-792-7 | [7] |

| FEMA Number | 2035 | [6] |

Table 2: Physical Properties of this compound

| Property | Value | References |

| Physical State | Colorless to pale yellow liquid | [3][4] |

| Odor | Strong, pungent, alliaceous, sulfurous | [6][8] |

| Boiling Point | 65-68 °C at 760 mmHg | [4][6][9][10] |

| Melting Point | -175 to -176 °C (in benzene) | [9] |

| Density | 0.898 g/mL at 25 °C | [6][9][10] |

| Relative Density | 0.895 g/cm³ | [7] |

| Vapor Pressure | 524.0 mmHg at 25 °C | [4][11] |

| Vapor Density | 2.5 (Air = 1) | [11] |

| Refractive Index | 1.470 - 1.480 at 20 °C | [4][11] |

| Flash Point | -15.56 °C to 21.00 °C (closed cup) | [11] |

Table 3: Solubility of this compound

| Solvent | Solubility | References |

| Water | Slightly soluble / Not miscible or difficult to mix | [3][4][7][9][10][12] |

| Alcohol (Ethanol) | Miscible; 1 mL in 1 mL of 95% alcohol | [2][4][11][12] |

| Ethyl Ether | Miscible | [2][4][11][12] |

| Oil | Miscible | [2][4][12] |

Table 4: Safety and Hazard Information for this compound

| Hazard Statement | GHS Classification | References |

| Highly flammable liquid and vapor | H225 | [4][13] |

| Harmful if swallowed | H302 | [4][13] |

| Harmful in contact with skin | H312 | [13] |

| Causes serious eye irritation | H319 | [4] |

| Harmful if inhaled | H332 | [4][13] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While the raw spectra are not provided here, their availability is noted in chemical databases.

-

¹H NMR: Proton NMR spectra are available for this compound.[14]

-

¹³C NMR: Carbon-13 NMR spectra have been recorded for this compound.[14]

-

Mass Spectrometry (MS): The NIST WebBook provides the electron ionization mass spectrum for this compound.[15]

-

Infrared Spectroscopy (IR): IR spectra are available in various chemical databases.[14]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the nucleophilic substitution (Sₙ2) reaction of an allyl halide with a thiol source.

Materials:

-

Allyl halide (e.g., allyl bromide)

-

Thiol source (e.g., sodium hydrosulfide)

-

Solvent (e.g., dimethylformamide or ethanol)[8]

-

Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) (optional, but recommended)[8]

Procedure:

-

Dissolve the allyl halide in the chosen solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere.

-

Add the thiol source to the solution.

-

If using, add a catalytic amount of the phase-transfer catalyst to improve the reaction rate.[8]

-

The reaction can be stirred at room temperature or heated to an optimal temperature range of 50-70°C to enhance the reaction kinetics.[8]

-

Monitor the progress of the reaction using a suitable technique such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. This typically involves quenching the reaction, followed by extraction with an organic solvent.

Purification

Due to its volatility, purification of the crude product is generally achieved by distillation.[8]

Procedure:

-

The crude product from the synthesis is subjected to fractional distillation.

-

Collect the fraction corresponding to the boiling point of this compound (65-68 °C).[4][6][9][10]

Characterization

The purified product's identity and purity can be confirmed using the spectroscopic methods mentioned above (¹H NMR, ¹³C NMR, MS, and IR).[16]

Mandatory Visualizations

Experimental Workflow

Biological Activity and Signaling Pathways

This compound exhibits significant biological activities, most notably as a histone deacetylase (HDAC) inhibitor.[2][17] HDACs are enzymes that play a crucial role in gene expression regulation.[2] By inhibiting these enzymes, this compound can influence the expression of genes involved in cell cycle control, potentially leading to the suppression of cancer cell growth.[2][17] Studies have shown it to be a competitive inhibitor of HDACs.[17]

Furthermore, this compound is a metabolite of other garlic compounds like allicin (B1665233).[18] Allicin can react with cellular thiols, such as glutathione, which can lead to the formation of this compound.[16]

Conclusion

This compound is a volatile organosulfur compound with well-defined chemical and physical properties. Its significance extends beyond its characteristic odor to its role as a biologically active molecule, particularly as an HDAC inhibitor. The established protocols for its synthesis and purification, combined with a growing understanding of its biological mechanisms, make it a compound of high interest for researchers in medicinal chemistry, drug development, and food science. Proper safety precautions are essential when handling this flammable and hazardous compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 870-23-5 [smolecule.com]

- 3. CAS 870-23-5: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C3H6S | CID 13367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. This compound = 90 870-23-5 [sigmaaldrich.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. This compound (C3H6S) [benchchem.com]

- 9. jnfuturechemical.com [jnfuturechemical.com]

- 10. 870-23-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. This compound, 870-23-5 [thegoodscentscompany.com]

- 12. scent.vn [scent.vn]

- 13. tcichemicals.com [tcichemicals.com]

- 14. This compound(870-23-5) 1H NMR [m.chemicalbook.com]

- 15. This compound [webbook.nist.gov]

- 16. benchchem.com [benchchem.com]

- 17. This compound, a garlic-derived organosulfur compound, inhibits histone deacetylase and enhances Sp3 binding on the P21WAF1 promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 18. taylorandfrancis.com [taylorandfrancis.com]

Allyl mercaptan synthesis pathways and mechanisms

An In-depth Technical Guide to the Synthesis Pathways and Mechanisms of Allyl Mercaptan

Introduction

This compound, also known as 2-propene-1-thiol, is an organosulfur compound with the chemical formula C₃H₆S.[1][2] It is a volatile, colorless to yellow liquid recognized for its pungent, garlic-like odor.[1] As a key flavor component of garlic and other Allium species, it is also a significant metabolite formed in the body after garlic consumption.[1][3] Beyond its role in flavor chemistry, this compound has garnered substantial interest in the pharmaceutical and drug development sectors. It is the most potent known histone deacetylase (HDAC) inhibitor among garlic-derived organosulfur compounds, demonstrating potential applications in cancer therapy and epigenetic regulation.[1][4] This guide provides a comprehensive technical overview of the primary chemical synthesis pathways and biosynthetic routes for this compound, complete with reaction mechanisms, experimental protocols, and quantitative data.

Chemical Synthesis Pathways

The laboratory and industrial synthesis of this compound primarily relies on nucleophilic substitution reactions involving an allyl precursor and a sulfur nucleophile. The most prevalent and efficient methods are detailed below.

The Thiourea (B124793) Route: A Two-Step Synthesis

The reaction of an allyl halide with thiourea followed by hydrolysis of the resulting isothiouronium salt is a clean, efficient, and widely used method for preparing this compound.[4][5] This route avoids the direct use of foul-smelling and volatile thiol reagents in the initial step and is known for its high yields and atom economy.[4]

Mechanism:

The process occurs in two main steps:

-

Formation of S-allyl isothiuronium (B1672626) salt: Allyl halide (typically bromide or chloride) reacts with thiourea via a nucleophilic substitution (Sɴ2) reaction. The sulfur atom of thiourea acts as the nucleophile, displacing the halide to form a stable, solid S-allyl isothiuronium salt intermediate.[5][6]

-

Hydrolysis: The isothiouronium salt is then hydrolyzed under alkaline conditions (e.g., with sodium hydroxide) to yield this compound and urea (B33335) or substituted guanidine (B92328) compounds as co-products.[4][5]

Quantitative Data Summary

The thiourea pathway is notable for its high efficiency and mild reaction conditions.[4]

| Parameter | Value | Reference |

| Starting Materials | Allyl Halide, Thiourea | [4][5] |

| Intermediate | S-allyl isothiuronium salt | [4][6] |

| Hydrolysis Agent | Primary or secondary amines, NaOH | [4][5] |

| Typical Yield | 95% (this compound), 95% (Guanidine co-product) | [4] |

| Reaction Temp. (Step 1) | 20-150 °C | [4] |

| Reaction Temp. (Step 2) | 50-120 °C | [4] |

| Reaction Time | 2-12 hours | [4] |

Experimental Protocol: Synthesis via S-allyl isothiuronium bromide

This protocol is adapted from established procedures for the synthesis of isothiouronium salts and their subsequent hydrolysis.[5][7]

Step 1: Synthesis of S-allyl isothiuronium bromide

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.

-

Slowly add allyl bromide (1.0 equivalent) to the solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. The progress can be monitored by TLC.

-

Upon completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the S-allyl isothiuronium bromide salt.

-

Collect the solid salt by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The salt is typically a stable white solid.[6]

Step 2: Hydrolysis to this compound

-

Caution: This step should be performed in a well-ventilated fume hood as this compound is volatile and malodorous.

-

Prepare a solution of sodium hydroxide (B78521) (2.5 equivalents) in water in a round-bottom flask equipped with a distillation apparatus.

-

Add the S-allyl isothiuronium bromide salt (1.0 equivalent) to the aqueous NaOH solution.

-

Heat the mixture to a gentle boil. This compound, being volatile (b.p. 67-68°C), will distill over with water.[4]

-

Collect the distillate in a receiving flask cooled in an ice bath. The distillate will separate into two layers.

-

Separate the organic layer (this compound). The aqueous layer can be extracted with a low-boiling-point organic solvent (e.g., diethyl ether) to recover any dissolved product.

-

Combine the organic fractions, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent by careful distillation to yield pure this compound.

Direct Nucleophilic Substitution with Hydrosulfide (B80085)

A more direct approach involves the reaction of an allyl halide with a hydrosulfide salt, such as sodium hydrosulfide (NaSH).[5][8] This method is a classic Sɴ2 reaction where the hydrosulfide anion (-SH) acts as the nucleophile.

Mechanism:

The strongly nucleophilic hydrosulfide ion directly attacks the electrophilic carbon atom of the allyl halide, displacing the halide ion and forming the C-S bond in a single, concerted step. While synthetically straightforward, this method can be complicated by a side reaction where the newly formed this compound (as its thiolate conjugate base) reacts with another molecule of allyl halide to form diallyl sulfide (B99878) as a byproduct.[8]

Biosynthesis Pathways

In nature, particularly in Allium species like garlic, this compound is not a primary constituent but is formed through a complex enzymatic and chemical cascade initiated upon tissue damage.[4]

Formation from Allicin:

-

Alliin (B105686) to Allicin: When garlic is crushed, the enzyme alliinase, which is stored in separate compartments, comes into contact with its substrate, alliin (S-allyl-L-cysteine sulfoxide).[4][9] Alliinase rapidly converts alliin into allicin, the compound responsible for the characteristic fresh garlic aroma.

-

Allicin Decomposition: Allicin is highly reactive and unstable. It readily reacts with cellular thiols, such as glutathione (B108866) (GSH), to form S-allyl-mercaptoglutathione.[4][9] This conjugate can then undergo further thiol-disulfide exchange reactions with another molecule of glutathione, which releases this compound and generates glutathione disulfide (GSSG).[4][9]

References

- 1. This compound (C3H6S) [benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. mdpi.com [mdpi.com]

- 4. Buy this compound | 870-23-5 [smolecule.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Allylic isothiouronium salts: The discovery of a novel class of thiourea analogues with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Allicin: Chemistry and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of Allyl Mercaptan in Allium Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Allium, encompassing staples like garlic (Allium sativum), onion (Allium cepa), and wild garlic (Allium ursinum), is renowned for its distinctive pungent aroma and a wide array of therapeutic properties. These characteristics are largely attributed to a complex profile of organosulfur compounds. Among these, allyl mercaptan (prop-2-ene-1-thiol) is a key volatile molecule, though its presence is transient and part of a cascade of chemical transformations. This technical guide provides an in-depth exploration of the natural occurrence of this compound in Allium species, detailing its biosynthesis, analytical quantification, and the experimental protocols necessary for its study.

Biosynthesis and Formation of this compound

This compound is not an innate compound within intact Allium tissues. Its formation is a direct consequence of cellular disruption. The biosynthetic pathway is initiated from the stable precursor, alliin (B105686) (S-allyl-L-cysteine sulfoxide), which is localized in the cytoplasm of Allium cells. The enzyme alliinase, sequestered in the vacuole, is released upon crushing, cutting, or other forms of tissue damage. Alliinase catalyzes the conversion of alliin into the highly reactive and unstable allicin (B1665233) (diallyl thiosulfinate).

Allicin, being inherently unstable, rapidly decomposes into a variety of other sulfur-containing compounds. One of the significant degradation pathways of allicin leads to the formation of diallyl disulfide (DADS). Diallyl disulfide can then be reduced to form this compound[1]. Another proposed pathway involves the reaction of allicin with cysteine to form S-allylmercaptocysteine, which can then lead to the formation of this compound[2]. The metabolic fate of allicin is complex and can result in a diverse array of sulfides, including diallyl sulfide, diallyl trisulfide, and ajoenes, with this compound being a key, albeit reactive, intermediate[3].

Quantitative Occurrence of this compound in Allium Species

The concentration of this compound can vary significantly among different Allium species and even between cultivars of the same species. Its high reactivity makes precise quantification challenging, and reported values can be influenced by the analytical methodology employed. The following table summarizes available quantitative data for this compound in various Allium species.

| Allium Species | Cultivar/Variety | Plant Part | This compound Concentration | Analytical Method | Reference |

| Allium sativum | German White | Bulb | Highest among tested varieties | SIFT-MS | [1] |

| Allium sativum | Shantung Purple | Bulb | High concentration | SIFT-MS | [1] |

| Allium sativum | Inchelium | Bulb | High concentration | SIFT-MS | [1] |

| Allium sativum | Romanian Red | Bulb | High concentration | SIFT-MS | [1] |

| Allium sativum | Burgundy | Bulb | Lower concentration | SIFT-MS | [1] |

Note: Specific numerical concentrations for this compound are often not reported as absolute values but rather in terms of relative abundance or as one of several key volatile compounds. The data from Aykas et al. (2020) highlights the variability among garlic cultivars, with 'German White' showing the highest concentration of this compound among the tested varieties.

Experimental Protocols

Accurate quantification of this compound requires precise and validated analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed.

Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Volatile Sulfur Compounds

This method is suitable for the analysis of volatile compounds like this compound without extensive sample extraction.

1. Sample Preparation: a. Obtain fresh Allium material (e.g., garlic cloves, onion bulb). b. Weigh a standardized amount of the tissue (e.g., 1-5 grams) and homogenize it in a sealed container to initiate the enzymatic reactions leading to this compound formation. c. The homogenization can be done in the presence of a small amount of water or a saline solution to create a slurry[4]. d. Transfer a precise amount of the homogenate into a headspace vial and seal it immediately.

2. HS-GC-MS Analysis: a. Headspace Autosampler Parameters: i. Incubation Temperature: 60-80°C[5] ii. Incubation Time: 15-30 minutes to allow for the volatilization of sulfur compounds into the headspace[5]. iii. Injection Volume: 1 mL of the headspace gas. b. Gas Chromatograph (GC) Parameters: i. Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used for separating volatile sulfur compounds. ii. Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min). iii. Oven Temperature Program: Start at a low temperature (e.g., 40°C) and gradually increase to a final temperature of around 250°C. A typical program might be: hold at 40°C for 2 minutes, ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min, and hold for 5 minutes. c. Mass Spectrometer (MS) Parameters: i. Ionization Mode: Electron Ionization (EI) at 70 eV. ii. Mass Range: Scan from m/z 35 to 350. iii. Identification: Identification of this compound is based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). The characteristic ions for this compound (C₃H₆S) include m/z 74 (molecular ion), 41, and 39.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Organosulfur Compounds

While less common for the highly volatile this compound, HPLC can be used for the analysis of its precursors and less volatile degradation products. A validated HPLC method for allicin and S-allyl cysteine can be adapted.

1. Sample Extraction: a. Homogenize a known weight of fresh Allium tissue in a solvent mixture, such as methanol:water (7:3)[4]. b. Centrifuge the homogenate to pellet solid debris. c. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Analysis: a. HPLC System: An HPLC system equipped with a UV detector. b. Column: A C18 reversed-phase column (e.g., 5 µm, 4.6 x 150 mm) is commonly used[4]. c. Mobile Phase: A gradient of acetonitrile (B52724) and water is often employed. For example, an isocratic elution with acetonitrile:water (70:30, v/v) can be used[4]. d. Flow Rate: 1 mL/min. e. Detection: UV detection at a wavelength of 254 nm[4]. f. Quantification: Quantification is achieved by comparing the peak area of the analyte with that of a calibration curve prepared using a pure standard of this compound.

Mandatory Visualizations

Diagram 1: Biosynthetic Pathway of this compound

Caption: Biosynthesis of this compound in Allium species upon tissue damage.

Diagram 2: Experimental Workflow for HS-GC-MS Analysis

Caption: Workflow for the analysis of this compound using Headspace GC-MS.

Diagram 3: Metabolic Fate of Allicin

Caption: Simplified metabolic pathways of allicin degradation in Allium species.

Conclusion

This compound is a significant, albeit transient, organosulfur compound that contributes to the characteristic aroma and potential bioactivity of Allium species. Its formation is intricately linked to the enzymatic breakdown of alliin and the subsequent degradation of allicin. The quantitative analysis of this compound is challenging due to its volatility and reactivity, necessitating carefully controlled experimental conditions and validated analytical methods such as HS-GC-MS. This guide provides a foundational understanding and practical protocols for researchers and professionals seeking to investigate the natural occurrence and biological significance of this compound in the versatile Allium genus. Further research is warranted to fully elucidate the quantitative variations of this compound across a wider range of Allium species and cultivars and to explore its full therapeutic potential.

References

The Genesis of a Pungent Protector: An In-depth Technical Guide to the Biosynthesis of Allyl Mercaptan in Garlic and Onions

For Immediate Release

[CITY, STATE] – A comprehensive whitepaper has been released today, detailing the intricate biosynthetic pathways of allyl mercaptan in Allium species, primarily garlic (Allium sativum) and onions (Allium cepa). This technical guide is tailored for researchers, scientists, and professionals in drug development, offering a deep dive into the enzymatic and chemical reactions that give rise to this potent organosulfur compound.

This compound, a key contributor to the characteristic aroma of garlic, is not a primary biosynthetic product within the intact plant cells. Instead, its formation is a consequence of a cascade of reactions initiated by tissue damage, such as crushing or cutting. This guide elucidates the journey from stable precursor molecules to the volatile and reactive this compound.

The Precursor Pathway: Biosynthesis of S-Allyl-L-cysteine Sulfoxide (Alliin)

The journey to this compound begins with the biosynthesis of its precursor, alliin (B105686) (S-allyl-L-cysteine sulfoxide). Two primary pathways have been proposed for its formation.

The first, and more extensively studied pathway, originates from glutathione. Through a series of enzymatic steps involving γ-glutamyl transpeptidase, S-allyl-L-cysteine is produced.[1] This is subsequently oxidized to form alliin.[2] An alternative pathway suggests the direct S-allylation of cysteine derived from serine.

// Nodes Glutathione [label="Glutathione", fillcolor="#F1F3F4", fontcolor="#202124"]; GGSAC [label="γ-Glutamyl-S-allyl-L-cysteine", fillcolor="#F1F3F4", fontcolor="#202124"]; SAC [label="S-Allyl-L-cysteine", fillcolor="#FBBC05", fontcolor="#202124"]; Alliin [label="Alliin\n(S-Allyl-L-cysteine Sulfoxide)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Serine [label="Serine", fillcolor="#F1F3F4", fontcolor="#202124"]; AllylThiol [label="Allyl Thiol", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Glutathione -> GGSAC [label="Allylation", color="#34A853"]; GGSAC -> SAC [label="γ-Glutamyl Transpeptidase", color="#4285F4"]; SAC -> Alliin [label="S-oxygenation\n(Flavin-containing monooxygenase)", color="#4285F4"]; Serine -> SAC [label="Cysteine Synthase", color="#34A853"]; AllylThiol -> SAC [color="#34A853"]; }

The Crucial Rupture: Formation of Allicin (B1665233)

Upon cellular disruption, the compartmentalization of enzymes and substrates is breached. The enzyme alliinase, physically separated from its substrate alliin in intact cells, is released and catalyzes the rapid conversion of alliin into allylsulfenic acid and dehydroalanine.[3][4] Two molecules of the highly reactive allylsulfenic acid then spontaneously condense to form allicin, a thiosulfinate responsible for many of garlic's biological activities.[3]

The Final Transformation: Genesis of this compound

This compound is primarily a metabolic and degradation product of allicin and its derivatives, such as diallyl disulfide. The formation of this compound is not an enzymatic process within the plant but rather a series of chemical reactions, often occurring upon consumption or during processing.

One of the key pathways involves the reaction of allicin with thiol-containing molecules, such as cysteine and glutathione.[2][5] This reaction leads to the formation of S-allylmercaptocysteine or S-allylmercaptoglutathione, which can then release this compound.[2] Diallyl disulfide, a decomposition product of allicin, can also be metabolized to this compound.[6][7]

// Nodes Alliin [label="Alliin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Allicin [label="Allicin", fillcolor="#FBBC05", fontcolor="#202124"]; DADS [label="Diallyl Disulfide (DADS)", fillcolor="#F1F3F4", fontcolor="#202124"]; AllylMercaptan [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cysteine [label="Cysteine", fillcolor="#F1F3F4", fontcolor="#202124"]; Glutathione [label="Glutathione", fillcolor="#F1F3F4", fontcolor="#202124"]; SAMC [label="S-Allylmercaptocysteine", fillcolor="#F1F3F4", fontcolor="#202124"]; SAMG [label="S-Allylmercaptoglutathione", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Alliin -> Allicin [label="Alliinase\n(upon tissue damage)", color="#4285F4"]; Allicin -> DADS [label="Decomposition", color="#5F6368"]; Allicin -> SAMC [label="+ Cysteine", color="#4285F4"]; Allicin -> SAMG [label="+ Glutathione", color="#4285F4"]; SAMC -> AllylMercaptan [label="Release", color="#34A853"]; SAMG -> AllylMercaptan [label="Release", color="#34A853"]; DADS -> AllylMercaptan [label="Metabolism", color="#34A853"]; }

Quantitative Data Summary

The concentrations of key precursors and the yield of their products can vary significantly depending on the Allium species, cultivar, growing conditions, and processing methods. The following tables summarize available quantitative data.

Table 1: Concentration of Precursor Molecules in Fresh Garlic

| Compound | Concentration (mg/g fresh weight) | Reference |

| γ-Glutamyl-S-allyl-L-cysteine | 2 - 6 | [8] |

| Alliin (S-Allyl-L-cysteine sulfoxide) | 6 - 14 | [8] |

| S-allyl-L-cysteine (SAC) | < 0.03 | [9] |

Table 2: Yield of Allicin and Related Compounds from Fresh Garlic

| Compound | Yield/Concentration | Reference |

| Allicin | 2.5 - 4.5 mg/g (when crushed) | [8][10] |

| Allicin | ~0.4% of fresh weight | [11] |

| Alliin | ~0.9% of fresh weight | [11] |

Experimental Protocols

Alliinase Extraction from Garlic

A common procedure for the extraction and purification of alliinase from fresh garlic bulbs involves the following steps:

-

Homogenization: Peeled garlic cloves are homogenized in a buffer solution, typically a sodium phosphate (B84403) buffer at a slightly alkaline pH (e.g., pH 7.0), often containing EDTA and pyridoxal-5'-phosphate (PLP), a cofactor for the enzyme.[12][13]

-

Clarification: The homogenate is centrifuged to remove cellular debris.

-

Purification: Further purification can be achieved through techniques such as ammonium (B1175870) sulfate (B86663) precipitation, followed by chromatographic methods like affinity chromatography and gel filtration.[14]

// Nodes Start [label="Fresh Garlic Cloves", fillcolor="#F1F3F4", fontcolor="#202124"]; Homogenize [label="Homogenization\n(Buffer with EDTA, PLP)", fillcolor="#FBBC05", fontcolor="#202124"]; Centrifuge [label="Centrifugation", fillcolor="#FBBC05", fontcolor="#202124"]; Supernatant [label="Crude Enzyme Extract\n(Supernatant)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Purification\n(Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Purified Alliinase", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Homogenize [color="#5F6368"]; Homogenize -> Centrifuge [color="#5F6368"]; Centrifuge -> Supernatant [color="#5F6368"]; Supernatant -> Purify [color="#5F6368"]; Purify -> End [color="#5F6368"]; }

Alliinase Activity Assay (Spectrophotometric Method)

The activity of alliinase is commonly determined by measuring the rate of pyruvate (B1213749) formation, a co-product of the enzymatic reaction with alliin.

-

Reaction Mixture: A standard assay mixture contains alliin as the substrate, PLP as a cofactor, and the enzyme extract in a suitable buffer (e.g., sodium phosphate buffer, pH 7.0).[12]

-

Pyruvate Detection: The amount of pyruvate produced is quantified spectrophotometrically at 515 nm after reaction with 2,4-dinitrophenylhydrazine.[12]

-

Alternative Method: A more rapid method involves the reaction of the produced allicin with a chromogenic thiol, such as 4-mercaptopyridine (B10438) (4-MP) or 2-nitro-5-thiobenzoate (NTB), leading to a measurable change in absorbance.[15][16]

Analysis of Organosulfur Compounds by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of both volatile and non-volatile organosulfur compounds in garlic and onions.

-

Sample Preparation: Garlic or onion samples are typically extracted with a solvent mixture such as methanol/water or ethanol.[17][18]

-

Chromatographic Separation:

-

Reversed-Phase HPLC: An octadecylsilane (B103800) (C18) column is commonly used for the separation of compounds like alliin and allicin. The mobile phase often consists of a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile (B52724) or methanol.[19]

-

Normal-Phase HPLC: An aminopropyl-bonded column can be employed for the analysis of a broader range of organosulfur compounds, including various sulfoxides and γ-glutamyl peptides.[17][18]

-

-

Detection: A UV detector is typically used, with detection wavelengths set around 210 nm for many of these compounds.[20]

This in-depth guide provides a foundational understanding of the biosynthesis of this compound, a compound of significant interest for its sensory properties and potential health benefits. The detailed pathways, quantitative data, and experimental protocols serve as a valuable resource for the scientific community engaged in the study of Allium chemistry and its applications.

References

- 1. Effective production of S-allyl-L-cysteine through a homogeneous reaction with activated endogenous γ-glutamyltranspeptidase in garlic (Allium Sativum) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Allicin Induces Thiol Stress in Bacteria through S-Allylmercapto Modification of Protein Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Allicin? [synapse.patsnap.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. Metabolites of diallyl disulfide and diallyl sulfide in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Garlic | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. ntischool.com [ntischool.com]

- 11. Quantitative Determination of Allicin and Alliin from Garlic by HPLC* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Purification and characterisation of alliinase produced by Cupriavidus necator and its application for generation of cytotoxic agent: Allicin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jairjp.com [jairjp.com]

- 14. researchgate.net [researchgate.net]

- 15. A spectrophotometric assay for allicin, alliin, and alliinase (alliin lyase) with a chromogenic thiol: reaction of 4-mercaptopyridine with thiosulfinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A spectrophotometric assay for allicin and alliinase (Alliin lyase) activity: reaction of 2-nitro-5-thiobenzoate with thiosulfinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Determination of seven organosulfur compounds in garlic by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 20. pubs.acs.org [pubs.acs.org]

Allyl mercaptan molecular formula and molar mass

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a foundational overview of allyl mercaptan, a key organosulfur compound. The following sections detail its fundamental chemical properties, laying the groundwork for more complex experimental applications.

Core Chemical Identity

This compound, systematically named 2-propene-1-thiol, is an organosulfur compound recognized for its presence in garlic and other plants of the Allium genus.[1] Its chemical structure and identifying information are fundamental to its application in research and development.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | prop-2-ene-1-thiol[2] |

| Synonyms | Allylthiol, 2-Propenyl mercaptan, 3-Mercaptopropene[1][2][3] |

| CAS Number | 870-23-5[3][4] |

| Chemical Formula | C₃H₆S[1][2][3][4] |

| InChI | InChI=1S/C3H6S/c1-2-3-4/h2,4H,1,3H2[3][4] |

| InChIKey | ULIKDJVNUXNQHS-UHFFFAOYSA-N[3][4] |

| SMILES | C=CCS[1][2] |

Physicochemical Properties

The molar mass and other physical properties of this compound are critical for experimental design, including reaction stoichiometry and analytical characterization.

Table 2: Fundamental Physicochemical Data for this compound

| Property | Value |

| Molar Mass | 74.145 g/mol [3][4][5] |

| Molecular Weight | 74.15 g/mol [2] |

| Appearance | Colorless to pale yellow mobile liquid[2] |

| Odor | Onion-like, sweet[2] |

Logical Relationship: From Structure to Properties

The chemical structure of this compound directly dictates its molecular formula and, consequently, its molar mass. This relationship is foundational to its chemical identity and behavior.

Caption: Relationship between chemical structure and molecular properties.

References

IUPAC nomenclature and synonyms for allyl mercaptan

An In-depth Technical Guide to Allyl Mercaptan: IUPAC Nomenclature, Synonyms, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a naturally occurring organosulfur compound found in garlic and other Allium species. This document details its nomenclature according to the International Union of Pure and Applied Chemistry (IUPAC), lists its common synonyms, and presents its key physicochemical properties in a structured format. Furthermore, this guide outlines detailed experimental protocols for its synthesis and for assessing its biological activity as a histone deacetylase (HDAC) inhibitor and an inhibitor of cholesterol synthesis, areas of significant interest in drug development.

IUPAC Nomenclature and Synonyms

The systematic name for this compound as defined by IUPAC is prop-2-ene-1-thiol [1]. However, it is commonly referred to by a variety of synonyms in scientific literature and commercial contexts. A comprehensive list of these names is provided below to aid in literature searches and material identification.

Common Synonyms:

The relationship between the IUPAC name and its primary synonyms is illustrated in the diagram below.

Caption: Logical relationship between the IUPAC name and common synonyms for this compound.

Physicochemical Properties

A summary of the key quantitative physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆S | [1][4][5] |

| Molecular Weight | 74.14 g/mol | [4][5][6] |

| CAS Number | 870-23-5 | [1] |

| Appearance | Clear, light brown or colorless to light yellow liquid | [1][7] |

| Odor | Strong, pungent, garlic-like | [5][8] |

| Boiling Point | 65-68 °C at 760 mmHg | [1][6][7] |

| Density | 0.888 - 0.930 g/mL at 25 °C | [1][6][9] |

| Refractive Index | 1.470 - 1.491 at 20 °C | [1][6][9] |

| Flash Point | -15.56 °C (closed cup) | [6] |

| Solubility | Slightly soluble in water; miscible in alcohol, oil, and ether. | [1][5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for conducting key biological assays to evaluate its activity.

Synthesis of this compound

A general one-step method for the synthesis of mercaptans from their corresponding halides can be adapted for the preparation of this compound. This procedure utilizes the reaction of allyl chloride with sodium hydrosulfide (B80085) in the presence of a phase transfer catalyst.

Materials:

-

Allyl chloride

-

Sodium hydrosulfide (NaSH)

-

N,N-dimethylformamide (DMF)

-

Tetrabutylammonium (B224687) bromide (TBAB)

-

Nitrogen gas

-

Deionized water

-

Organic solvent for extraction (e.g., diethyl ether)

-

Saturated brine solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a two-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add allyl chloride (0.02 mol), sodium hydrosulfide (0.02-0.04 mol), tetrabutylammonium bromide (1-2 g), and DMF (50-80 mL).

-

Stir the reaction mixture at room temperature for 8-10 hours.

-

After the reaction is complete, add 50-100 mL of deionized water to the flask.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by column chromatography.

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Histone Deacetylase (HDAC) Inhibition Assay

This compound has been identified as a potent inhibitor of histone deacetylases (HDACs). The following fluorometric assay can be used to determine its inhibitory activity.

Materials:

-

Recombinant human HDAC enzyme

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer (e.g., Trypsin)

-

Stop Solution (e.g., Trichostatin A, a potent HDAC inhibitor)

-

This compound

-

96-well black microplate

-

Microplate reader with fluorescence capabilities

Procedure:

-

Prepare serial dilutions of this compound in the HDAC Assay Buffer.

-

In a 96-well black microplate, add the HDAC Assay Buffer, the diluted this compound (or vehicle control), and the diluted recombinant HDAC enzyme.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction and develop the fluorescent signal by adding the Developer solution containing a stop solution to each well.

-

Incubate the plate at room temperature for 15 minutes, protected from light.

-

Measure the fluorescence using a microplate reader (excitation: 355-360 nm, emission: 460 nm).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.

The workflow for the HDAC inhibition assay is depicted below.

References

- 1. benchchem.com [benchchem.com]

- 2. CN105272902A - Simple method for preparing mercaptan through one-step method - Google Patents [patents.google.com]

- 3. US3503940A - Polymerization of unsaturated mercaptans to polythioethers - Google Patents [patents.google.com]

- 4. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]

- 5. benchchem.com [benchchem.com]

- 6. HDAC Inhibitor Drug Screening Kit (Fluorometric) (ab283378) | Abcam [abcam.com]

- 7. Effects of this compound and various allium-derived compounds on cholesterol synthesis and secretion in Hep-G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US2404425A - Process for production of alkyl mercaptans - Google Patents [patents.google.com]

- 9. This compound, a major metabolite of garlic compounds, reduces cellular cholesterol synthesis and its secretion in Hep-G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Allyl Mercaptan: A Technical Guide

Introduction

Allyl mercaptan (2-propene-1-thiol), a volatile organosulfur compound with the chemical formula C₃H₆S, is recognized for its characteristic pungent odor, reminiscent of garlic. It is found naturally in plants of the Allium genus and sees application in various industrial contexts, including as a flavoring agent and a synthetic intermediate. A thorough understanding of its chemical structure and properties is paramount for its effective use and for quality control. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on ¹H Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require detailed structural elucidation and characterization of this compound.

Data Presentation

The spectroscopic data for this compound is summarized in the following tables, providing a quantitative overview of its characteristic signals and fragments.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~5.8 | ddt | J_trans = ~17, J_cis = ~10, J_vicinal = ~7 | 1H | Hc (-CH=) |

| ~5.1 | d | J_trans = ~17 | 1H | Ha (=CH₂) |

| ~5.0 | d | J_cis = ~10 | 1H | Hb (=CH₂) |

| ~3.2 | d | J_vicinal = ~7 | 2H | Hd (-CH₂-S) |

| ~1.4 | t | J = ~8 | 1H | He (-SH) |

Note: Chemical shifts and coupling constants are approximate and can vary depending on the solvent and spectrometer frequency.

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3080 | Medium | =C-H stretch | Alkene |

| ~2980, ~2920 | Medium | C-H stretch | Alkane |

| ~2570 | Weak | S-H stretch | Thiol |

| ~1640 | Medium | C=C stretch | Alkene |

| ~1420 | Medium | CH₂ scissoring | Alkane |

| ~990, ~915 | Strong | =C-H bend (out-of-plane) | Alkene |

| ~680 | Medium | C-S stretch | Thioether |

Table 3: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Proposed Fragment Ion |

| 74 | High | [CH₂=CHCH₂SH]⁺˙ (Molecular Ion) |

| 73 | Moderate | [CH₂=CHCH₂S]⁺ |

| 41 | High | [CH₂=CHCH₂]⁺ (Allyl cation) |

| 39 | Moderate | [C₃H₃]⁺ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton environment in the this compound molecule, providing information on the number of different types of protons, their chemical environment, and their connectivity.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[1] The use of a deuterated solvent is crucial to avoid overwhelming the analyte signals with solvent protons.[2] A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added to calibrate the chemical shift scale to 0 ppm.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: The prepared NMR tube is placed in the spectrometer's probe. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. A standard pulse-acquire sequence is used to obtain the ¹H NMR spectrum. Key parameters such as the spectral width, acquisition time, and relaxation delay are set to appropriate values for proton spectroscopy.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to yield the frequency-domain NMR spectrum. Phase and baseline corrections are applied to the spectrum. The signals are then integrated to determine the relative number of protons, and the chemical shifts and coupling constants are measured.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

Methodology:

-

Sample Preparation: For a liquid sample like this compound, the analysis can be performed neat (undiluted). A common method is to place a single drop of the liquid between two polished salt plates (e.g., NaCl or KBr) to create a thin film.[3] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal (e.g., diamond or germanium).[4][5]

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Background Spectrum: A background spectrum is collected with no sample in the beam path (or with the clean, empty salt plates or ATR crystal). This is necessary to subtract the absorbance of atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

Sample Spectrum: The prepared sample is placed in the spectrometer, and the infrared spectrum is recorded. The instrument scans a range of wavenumbers, typically from 4000 to 400 cm⁻¹.

-

Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum. The characteristic absorption bands are then identified and assigned to specific functional groups and vibrational modes.[4]

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight of this compound and to obtain information about its structure through the analysis of its fragmentation pattern upon electron impact.

Methodology:

-

Sample Introduction: this compound, being a volatile liquid, is typically introduced into the mass spectrometer via a gas chromatography (GC) system or a direct insertion probe.[6][7] For GC-MS, the sample is first injected into the GC, where it is vaporized and separated from any impurities before entering the mass spectrometer.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[6][8] This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺˙).

-

Fragmentation: The excess energy imparted to the molecular ion often causes it to break apart into smaller, charged fragments and neutral radicals. This fragmentation is a reproducible process that is characteristic of the molecule's structure.

-

Mass Analysis: The positively charged ions (both the molecular ion and the fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection and Spectrum Generation: A detector records the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, which shows the relative intensity of each ion as a function of its m/z. The molecular weight is determined from the molecular ion peak, and the fragmentation pattern is analyzed to deduce structural features of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.

Caption: Overall workflow for the spectroscopic analysis of this compound.

Caption: Logical flow of data acquisition and interpretation for each spectroscopic technique.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

- 8. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

Allyl Mercaptan: A Technical Guide to its Biological Activities and Therapeutic Potential

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Allyl mercaptan (AM), a volatile organosulfur compound and a key metabolite of garlic (Allium sativum), has emerged as a molecule of significant interest in therapeutic research. Characterized by the chemical formula C₃H₆S, AM is recognized for its potent biological activities, which are primarily attributed to its reactive sulfhydryl group. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its mechanisms of action, therapeutic potential, and the experimental methodologies used to elucidate its effects. Key biological activities, including its role as a potent histone deacetylase (HDAC) inhibitor, its anticancer properties via cell cycle regulation, and its impact on cholesterol homeostasis, are discussed in detail. This document consolidates quantitative data, presents detailed experimental protocols, and visualizes key pathways to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

This compound, or 2-propene-1-thiol, is a primary metabolite of garlic-derived compounds like allicin (B1665233) and diallyl disulfide.[1] Following ingestion of garlic, these parent compounds are rapidly converted to this compound in the bloodstream and liver, suggesting that AM may be the ultimate active chemical species responsible for many of garlic's purported health benefits.[2] Its distinct biological activities, particularly as the most effective HDAC inhibitor among known garlic-derived organosulfur compounds, have positioned it as a promising candidate for further investigation in oncology and metabolic diseases.[3][4]

Chemical and Physical Properties

-

Molecular Formula: C₃H₆S[5]

-

Molecular Weight: 74.14 g/mol [6]

-

Appearance: Colorless to pale yellow liquid[7]

-

Odor: Strong, pungent, characteristic of garlic[7]

-

Boiling Point: 67-68 °C[6]

-

Solubility: Insoluble in water; soluble in alcohol and ether[7]

Biosynthesis of this compound

This compound is not typically found in intact garlic cloves. It is formed when garlic is crushed or processed, initiating an enzymatic reaction. The precursor, alliin, is converted by the enzyme alliinase into allicin. Allicin is unstable and rapidly degrades into several other organosulfur compounds. This compound is primarily formed through the interaction of allicin or its degradation product, diallyl disulfide, with endogenous thiols like cysteine and glutathione.[1]

Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

The most well-documented anticancer mechanism of this compound is its function as a potent inhibitor of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[8] In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes.

Mechanism of Action

This compound acts as a competitive inhibitor of HDACs, with a demonstrated affinity for the active site of at least HDAC8.[3][9] Molecular modeling suggests that the sulfhydryl (-SH) group of AM chelates the catalytic zinc ion within the active site of the HDAC enzyme, preventing it from deacetylating its histone substrates. This inhibition leads to the accumulation of acetylated histones (hyperacetylation), particularly on the promoter regions of key regulatory genes.

One critical target is the P21WAF1 gene, a potent cyclin-dependent kinase inhibitor and tumor suppressor.[8] Inhibition of HDAC by AM leads to hyperacetylation of histone H3 on the P21WAF1 promoter. This open chromatin state facilitates the binding of the Sp3 transcription factor, and subsequently p53, driving the expression of the p21 protein.[3] Elevated p21 levels halt the cell cycle in the G1 phase, thereby inhibiting cancer cell proliferation.[3]

Quantitative Data: HDAC Inhibition and Antiproliferative Effects

The inhibitory and antiproliferative effects of this compound have been quantified in human colon cancer cell lines (e.g., HT29).

| Parameter | Value | Cell/System | Reference |

| HDAC Inhibition (IC₅₀) | ~20 µM | Cell-free (HeLa nuclear extract) | [3][9] |

| HDAC8 Inhibition (Kᵢ) | 24 µM | Purified human HDAC8 | [3][9] |

| Cell Proliferation | ~50% reduction in cell density | HT29 cells (at 2 mM AM, 48h) | [3] |

| Cell Cycle Arrest | Preferential G1 arrest | HT29 cells (at 0.5-2.0 mM AM) | [3] |

Experimental Protocol: Fluorometric HDAC Activity Assay

This protocol is based on the methodology used in studies investigating AM, which often employ commercial kits with a fluorogenic substrate.

-

Reagent Preparation:

-

Prepare HDAC Assay Buffer as per manufacturer's instructions.

-

Dilute the fluorogenic HDAC substrate (e.g., an acetylated peptide conjugated to a quenched fluorophore) in the Assay Buffer.

-

Prepare a stock solution of this compound (AM) in a suitable solvent (e.g., DMSO) and create serial dilutions.

-

Prepare a positive control (e.g., HeLa nuclear extract) and a known HDAC inhibitor control (e.g., Trichostatin A).

-

Prepare the Developer solution, which contains an enzyme that cleaves the deacetylated substrate to release the fluorophore.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 85 µL of the sample to be tested (e.g., cell lysate, nuclear extract, or purified enzyme) diluted in ddH₂O. For the AM test groups, add the cell lysate/extract and the desired final concentration of AM.

-

Add 10 µL of 10X HDAC Assay Buffer to each well.

-

Initiate the reaction by adding 5 µL of the HDAC fluorogenic substrate. Mix thoroughly by gentle shaking.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop the reaction by adding 10 µL of the Developer solution.

-

Incubate the plate at 37°C for an additional 15-30 minutes to allow for fluorescence development.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence using a microplate reader with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

-

Subtract the background fluorescence (wells with no enzyme).

-

Calculate the percentage of HDAC inhibition for each AM concentration relative to the untreated control.

-

Plot the percent inhibition against the log of AM concentration to determine the IC₅₀ value.

-

Cardioprotective Potential: Cholesterol Regulation

This compound has demonstrated a significant ability to modulate cholesterol metabolism, suggesting a potential role in cardiovascular health. Studies using the human liver hepatocellular carcinoma cell line Hep-G2, a standard model for studying hepatic lipid metabolism, have shown that AM can inhibit cholesterol synthesis and secretion.

Mechanism of Action

While the precise enzymatic target has not been definitively established, it is believed that this compound or its precursors inhibit key enzymes in the cholesterol biosynthesis pathway, such as HMG-CoA reductase.[5] By reducing the de novo synthesis of cholesterol within hepatocytes, AM lowers the cellular cholesterol pool available for secretion.

Quantitative Data: Inhibition of Cholesterol Synthesis in Hep-G2 Cells

| AM Concentration (µg/mL) | Inhibition of Cholesterol Synthesis (%) | Inhibition of Cholesterol Secretion (%) | Cell Viability | Reference |

| 5 | ~20% | ~20% | No significant effect | |

| 10 | Data not specified | Data not specified | No significant effect | |

| 25 (IC₅₀) | ~50% | ~35% | No significant effect | |

| 50 | ~65% | ~40% | No significant effect | |

| 100 | ~80% | ~50% | No significant effect | |

| 250 | Data not specified | Data not specified | ~50% decrease | |

| 500 | Data not specified | Data not specified | Highly toxic |

Experimental Protocol: Cholesterol Synthesis Assay via Radiolabeled Acetate (B1210297) Incorporation

This protocol outlines the measurement of de novo cholesterol synthesis by quantifying the incorporation of a radiolabeled precursor.

-

Cell Culture and Treatment:

-

Culture Hep-G2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) in 6-well plates until they reach near-confluency.

-

Pre-incubate cells in serum-free medium for 12-24 hours to upregulate cholesterol synthesis.

-

Treat cells with various non-cytotoxic concentrations of this compound (e.g., 5, 25, 50, 100 µg/mL) for a specified period (e.g., 4 hours). Include a vehicle-only control.

-

-

Radiolabeling:

-

Add radiolabeled acetate (e.g., [³H]-acetate or [¹⁴C]-acetate) to each well at a final concentration of approximately 1 µCi/mL.

-

Incubate the cells for an additional 2 to 4 hours at 37°C to allow for the incorporation of the label into newly synthesized lipids.

-

-

Lipid Extraction:

-

Aspirate the medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and extract total lipids by adding 2 mL of a hexane:isopropanol (3:2, v/v) mixture to each well. Scrape the cells and collect the solvent.

-

Vortex the mixture vigorously and centrifuge to separate the phases. Collect the upper organic phase.

-

Dry the lipid extract under a gentle stream of nitrogen gas.

-

-

Thin-Layer Chromatography (TLC) and Quantification:

-

Resuspend the dried lipid extract in a small volume (e.g., 50 µL) of chloroform (B151607) or hexane.

-

Spot the resuspended lipids onto a silica TLC plate alongside a cholesterol standard.

-

Develop the plate in a solvent system capable of separating cholesterol (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v).

-

Visualize the separated lipids using iodine vapor. The cholesterol standard will identify the corresponding band in the sample lanes.

-

Scrape the silica gel from the area corresponding to the cholesterol band into a scintillation vial.

-

Add scintillation fluid and quantify the amount of radioactivity using a liquid scintillation counter.

-

Determine the protein concentration of the cell lysates to normalize the radioactivity counts (dpm/mg protein).

-

Calculate the percentage inhibition of cholesterol synthesis compared to the vehicle control.

-

Other Therapeutic Activities

In addition to its well-defined roles in cancer and cholesterol metabolism, this compound exhibits a range of other biological activities, though quantitative data for the pure compound is less prevalent.

Antioxidant Activity

This compound functions as a potent free radical scavenger, a property attributed to its thiol group which can donate a hydrogen atom to neutralize reactive oxygen species (ROS).[7] It has been shown to effectively scavenge species such as hydroxyl and peroxyl radicals. This antioxidant action may contribute to its overall protective effects against cellular damage implicated in numerous chronic diseases.

Experimental Protocol: DPPH Radical Scavenging Assay The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to assess antioxidant capacity.

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. The solution should have a deep violet color and be protected from light.

-

Prepare a stock solution of this compound in the same solvent and create serial dilutions.

-

Prepare a positive control using a known antioxidant like Ascorbic Acid or Trolox.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH working solution to each well.

-

Add 100 µL of the solvent to a blank well (A_control).

-

Add 100 µL of each this compound dilution to the sample wells (A_sample).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

-

Determine the IC₅₀ value, which is the concentration of AM required to scavenge 50% of the DPPH radicals.

-

Anti-inflammatory Effects

Garlic and its constituents are known to possess anti-inflammatory properties. While some studies suggest that certain garlic-derived organosulfur compounds do not inhibit the master inflammatory transcription factor NF-κB, the overall effect is generally anti-inflammatory, potentially through the modulation of pro-inflammatory mediators like nitric oxide (NO) and cytokines. Direct quantitative data on the anti-inflammatory IC₅₀ of pure this compound is limited in the available literature.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages This assay measures the ability of a compound to inhibit the production of NO in macrophages stimulated with lipopolysaccharide (LPS).

-

Cell Culture:

-

Plate RAW 264.7 murine macrophage cells in a 96-well plate at a density of ~1.5 x 10⁵ cells/mL and allow them to adhere overnight.

-

-

Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production. Include control wells (cells only, cells + LPS).

-

-

Griess Reaction:

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess Reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite (B80452) (a stable product of NO) concentration.

-

Create a standard curve using known concentrations of sodium nitrite to quantify the NO produced.

-

Calculate the percentage inhibition of NO production for each AM concentration compared to the LPS-only control.

-

Antimicrobial Activity

Organosulfur compounds from garlic are renowned for their broad-spectrum antimicrobial effects. This compound is believed to contribute to this activity, although specific Minimum Inhibitory Concentration (MIC) values against various bacterial and fungal strains are not well-documented for the isolated compound. The mechanism likely involves the reaction of its thiol group with sulfhydryl groups of essential microbial enzymes, leading to their inactivation.